N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2,3-dimethylphenoxy)propanamide
Overview
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2,3-dimethylphenoxy)propanamide is a useful research compound. Its molecular formula is C18H17ClF3NO2 and its molecular weight is 371.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 371.0899910 g/mol and the complexity rating of the compound is 460. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2,3-dimethylphenoxy)propanamide is involved in the synthesis and study of complex organic compounds. Its reactivity and interactions with other chemicals form the basis for developing new compounds with potential applications in various industries. The process of synthesizing such compounds often involves multiple steps, including the formation of intermediates and final products with unique properties and applications (Arbuzov et al., 1977).
Material Science Applications
In material science, the compound has been utilized to understand the structure and properties of novel materials. Its inclusion in the synthesis of new materials can lead to the development of products with specific characteristics, such as enhanced durability, flexibility, or electrical conductivity. Research in this area focuses on exploring the compound's potential to contribute to innovations in materials technology (Meier et al., 2003).
Biochemical Research
In the realm of biochemistry, this compound has been studied for its interaction with biological molecules and potential therapeutic applications. Research in this area aims to uncover new ways this compound can be used to treat diseases or understand biological processes at a molecular level. The specificity of its interactions with enzymes or receptors can provide insights into the development of new drugs or therapeutic strategies (Hayashi et al., 1981).
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2,3-dimethylphenoxy)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClF3NO2/c1-10-5-4-6-16(11(10)2)25-12(3)17(24)23-15-9-13(18(20,21)22)7-8-14(15)19/h4-9,12H,1-3H3,(H,23,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQOIQOFQWHDDLP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(C)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClF3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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